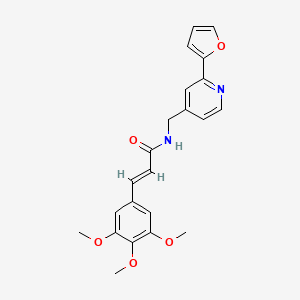

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

説明

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Acrylamide Backbone: The acrylamide moiety can be synthesized via a condensation reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and an appropriate amine derivative.

Introduction of the Pyridinyl and Furanyl Groups: The 2-(furan-2-yl)pyridin-4-yl moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Final Assembly: The final step involves the coupling of the acrylamide backbone with the pyridinyl-furanyl moiety under conditions that favor the formation of the (E)-isomer, typically using base-catalyzed conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: The corresponding amide.

Substitution: Various substituted pyridine derivatives, depending on the substituents introduced.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a complex structure comprising a furan ring, a pyridine moiety, and a trimethoxyphenyl group. Its synthesis typically involves multi-step organic reactions, including condensation and functionalization processes.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Furan derivative + Pyridine derivative | Formation of intermediate |

| 2 | Functionalization | Trimethoxyphenol + Acrylamide | Final compound synthesis |

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Properties

Studies have shown that derivatives containing furan and pyridine rings can act as inhibitors of various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibitory effects on the proliferation of lung cancer cells. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antiviral Activity

Recent investigations highlight the potential antiviral properties of compounds with similar structural motifs against SARS-CoV-2. The presence of the furan ring is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

-

Case Study 1: Anticancer Efficacy

- Objective: Evaluate the cytotoxic effects on A549 lung cancer cells.

- Method: MTT assay was used to assess cell viability.

- Results: The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

-

Case Study 2: Antiviral Activity

- Objective: Investigate inhibitory effects on SARS-CoV-2.

- Method: Viral plaque reduction assay.

- Results: The compound showed promising results in reducing viral load in infected cells.

Therapeutic Potential

Given its diverse biological activities, (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide holds potential for therapeutic applications in oncology and virology.

Potential Applications

- Cancer Therapy: As a lead compound for developing novel anticancer agents targeting specific pathways.

- Antiviral Drugs: As a scaffold for designing inhibitors against emerging viral pathogens.

作用機序

The mechanism of action of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

類似化合物との比較

Similar Compounds

- (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

- (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxybenzyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its complex structure and unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and applications will continue to uncover its potential and expand our understanding of its capabilities.

生物活性

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure integrating a furan ring, a pyridine ring, and a trimethoxyphenyl moiety. This unique arrangement is believed to contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Potential modulation of nicotinic acetylcholine receptors has been suggested, similar to related compounds that exhibit anxiolytic effects through these receptors .

- Signal Transduction Pathways : It may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar frameworks can induce apoptosis in various cancer cell lines. The IC50 values for some related compounds have been reported in the range of 200 µg/mL against human cancer cell lines .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored. A study on related acrylamide derivatives demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . The presence of the furan and pyridine moieties is believed to enhance this activity.

Neuropharmacological Effects

Similar compounds have shown promise as positive allosteric modulators of nicotinic receptors, leading to anxiolytic-like activities in animal models. For example, a related furan-based compound demonstrated anxiolytic effects at dosages as low as 0.5 mg/kg in mice . This suggests that this compound may also exhibit neuropharmacological benefits.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer potential of various acrylamide derivatives against multiple cancer cell lines. Results indicated that compounds with a similar structure exhibited significant cytotoxicity with IC50 values below 200 µg/mL .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyridine derivatives found that certain analogs showed promising activity against both bacterial and fungal strains . The study highlighted the importance of structural features in enhancing bioactivity.

Data Summary

| Biological Activity | Target Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | < 200 µg/mL |

| Antibacterial | Gram-positive & Gram-negative Bacteria | 4.69 - 156.47 µM |

| Antifungal | Fungal Strains (e.g., C. albicans) | 16.69 - 78.23 µM |

特性

IUPAC Name |

(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-26-19-12-15(13-20(27-2)22(19)28-3)6-7-21(25)24-14-16-8-9-23-17(11-16)18-5-4-10-29-18/h4-13H,14H2,1-3H3,(H,24,25)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQVEPWYXXAJO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。